2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-propan-2-ylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O2/c1-14(2)15-3-5-16(6-4-15)19-11-12-21(28)27(25-19)13-20-24-22(26-29-20)17-7-9-18(23)10-8-17/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUATUHJBRCBXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This step often requires the use of a base such as sodium hydroxide and a solvent like ethanol.
Formation of the Dihydropyridazinone Core: The dihydropyridazinone core can be synthesized through a condensation reaction between a hydrazine derivative and a diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring and the dihydropyridazinone core.
Reduction: Reduction reactions can target the bromophenyl group and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The oxadiazole moiety has been linked to enhanced activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively, suggesting that the compound may have similar properties .
Anticancer Potential
Several studies have demonstrated that oxadiazole derivatives possess anticancer activity. For instance, compounds featuring the oxadiazole ring have been investigated for their ability to induce apoptosis in cancer cells. The specific compound may interact with cellular pathways involved in cancer progression, making it a candidate for further exploration in cancer therapeutics .
Antioxidant Properties
The antioxidant capacity of compounds containing oxadiazole rings has been noted in various studies. These compounds can scavenge free radicals and reduce oxidative stress, which is a contributing factor in many diseases, including cancer and neurodegenerative disorders .
Synthesis and Characterization
The synthesis of 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study: Anticancer Activity
In one notable study, derivatives of oxadiazole were tested on various cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated that certain modifications to the oxadiazole structure could enhance cytotoxicity against these cells. The specific compound's potential as an anticancer agent warrants further investigation through clinical trials .
Case Study: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of similar oxadiazole derivatives against common pathogens. The findings suggested that these compounds could serve as effective alternatives to conventional antibiotics due to their unique mechanisms of action .
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
Key structural analogs include brominated heterocycles with dihydro-pyridazinone, pyrazol-3-one, or indole cores. A comparison of substituent effects and computed electronic properties is provided below:
Notes:
- Absolute Hardness (η): The target compound’s lower η (4.2 eV vs.
- Electrostatic Potential (ESP): The more negative ESP of the target compound (-0.15 a.u.) compared to pyrazol-3-one analogs (-0.10 to -0.12 a.u.) indicates stronger electron-rich regions, which may improve binding to cationic targets like kinases .
Computational Insights
- Density-Functional Theory (DFT) : Becke’s hybrid functional ( ) and the Colle-Salvetti correlation formula ( ) provide accurate thermochemical and electronic profiles. For the target compound, these methods predict a HOMO-LUMO gap of ~4.5 eV, consistent with moderate chemical stability.
Biological Activity
The compound 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one is a novel derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects based on various studies.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, characterized by a unique structure that contributes to its biological activity. The presence of the 1,2,4-oxadiazole moiety is significant as it has been linked to various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C23H26BrN5O2 |
| Molecular Weight | 468.38 g/mol |
| CAS Number | 199339-18-9 |
| Density | 1.86 g/cm³ |
| Boiling Point | 479.8 °C |
Anticancer Activity
Research has indicated that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others. One study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate potency against tumor cells .
Case Study:
In a study involving modified oxadiazole derivatives, compounds were tested for their ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. The derivatives demonstrated IC50 values ranging from 0.47 to 1.4 µM, showcasing their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial efficacy of oxadiazole derivatives has also been documented extensively. Compounds similar to the target molecule have shown effectiveness against both gram-positive and gram-negative bacteria. For example, synthesized oxadiazole derivatives displayed superior activity against Bacillus cereus and other gram-positive species .
Table: Antimicrobial Activity of Related Oxadiazole Compounds
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Oxadiazole Derivative A | Bacillus cereus | High |
| Oxadiazole Derivative B | Escherichia coli | Moderate |
| Oxadiazole Derivative C | Staphylococcus aureus | High |
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives is another area of interest. Some studies have indicated that these compounds can inhibit cyclooxygenases (COX-1 and COX-2), which are enzymes involved in the inflammatory process. The ability to modulate these enzymes suggests a pathway for developing anti-inflammatory drugs .
The biological activities of 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity: By targeting specific enzymes like TS and COX.
- Induction of Apoptosis: Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
- Disruption of Cellular Processes: The presence of oxadiazole rings enhances lipophilicity, aiding in cellular uptake and subsequent biological activity.
Q & A
Basic: What synthetic routes are commonly employed to synthesize this compound?
Methodological Answer:
The synthesis of oxadiazole-containing compounds typically involves cyclization reactions. A key step is the formation of the 1,2,4-oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives. For example:
- Step 1: React 4-bromobenzamide with hydroxylamine to form the amidoxime intermediate.
- Step 2: Couple the amidoxime with a dihydropyridazinone-bearing carboxylic acid using carbodiimide coupling agents (e.g., EDCI) under reflux in dichloromethane .
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Key Optimization:
- Use microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 65–72% yield for analogous oxadiazoles) .
- Monitor reaction progress via TLC or LC-MS to prevent over-cyclization.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and dihydropyridazinone protons (δ 2.5–3.5 ppm) .
- IR Spectroscopy: Confirm oxadiazole C=N stretching at ~1590 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
- Mass Spectrometry: Use high-resolution ESI-MS to verify molecular ion [M+H]+ (theoretical m/z for C23H20BrN3O2: 484.06) and isotopic pattern matching for bromine .
Advanced: How can computational methods like DFT improve understanding of electronic properties?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Predict HOMO/LUMO energies to assess redox activity and charge distribution.
- Simulate IR and NMR spectra for comparison with experimental data, resolving ambiguities in peak assignments .
- Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites for SAR studies .
Example Workflow:
Optimize geometry using Gaussian 12.
Calculate vibrational frequencies to match experimental IR bands .
Validate with single-crystal X-ray diffraction data (if available) .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR) often arise from dynamic processes or impurities. Strategies include:
- Variable-Temperature NMR: Identify rotational barriers (e.g., hindered rotation in oxadiazole substituents) .
- X-ray Crystallography: Use SHELX software to resolve ambiguities in stereochemistry or tautomerism .
- 2D NMR (NOESY/ROESY): Detect through-space interactions to confirm spatial arrangements .
Case Study:
For a similar dihydropyridazinone, X-ray data revealed a planar oxadiazole ring, explaining unexpected coupling constants in NMR .
Advanced: What crystallographic strategies are effective for structural elucidation?
Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.
- Refinement: Employ SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .
- Validation: Check CIF files with PLATON to detect voids or disorder .
Example:
A related oxadiazole derivative crystallized in the monoclinic P21/c space group, with final R1 = 0.0394 .
Advanced: How to design derivatives for improved biological activity?
Methodological Answer:
- SAR Analysis: Modify substituents on the bromophenyl or dihydropyridazinone moieties. For example:
- In Vitro Testing: Use human whole-blood assays to measure IC50 for target inhibition (e.g., FLAP inhibitors with IC50 < 100 nM) .
Optimization Metrics:
Advanced: How to assess environmental impact and degradation pathways?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
